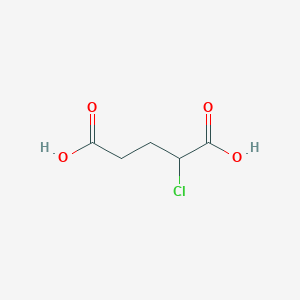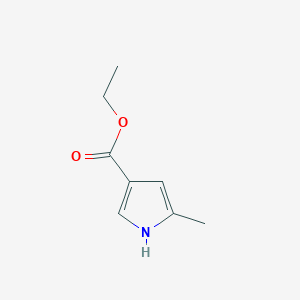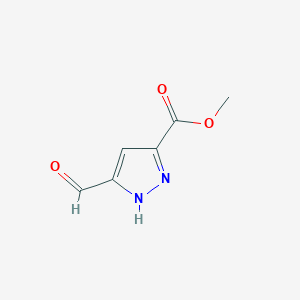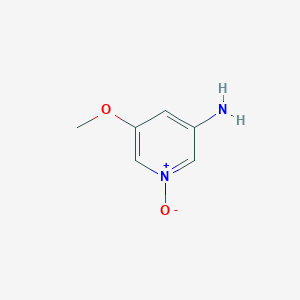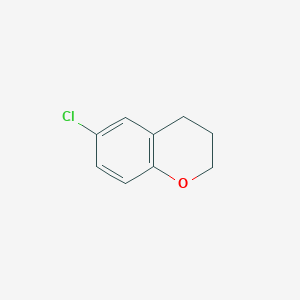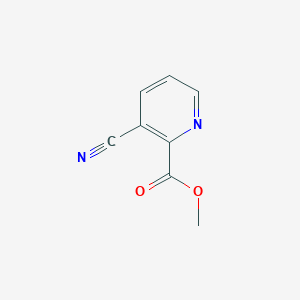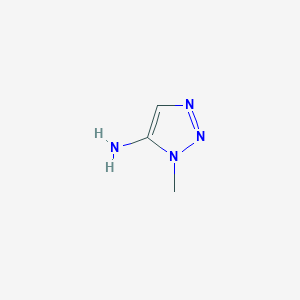
5-Propylpyrimidine-2-thiol
Vue d'ensemble
Description
5-Propylpyrimidine-2-thiol, also known as 2-Mercapto-5-n-propylpyrimidine, is a chemical compound with the molecular formula C7H10N2S and a molar mass of 154.23 . It is used in scientific research and exhibits a wide range of applications, including pharmaceuticals, organic synthesis, and material science.
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The introduction of the thiol group provides additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .Chemical Reactions Analysis
The known methods for the synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Physical And Chemical Properties Analysis
5-Propylpyrimidine-2-thiol has a predicted density of 1.15±0.1 g/cm3, a melting point of 207-211°C, and a predicted boiling point of 237.3±23.0 °C .Applications De Recherche Scientifique
Pharmaceuticals
5-Propylpyrimidine-2-thiol is used in the pharmaceutical industry. Pyrimidines, which include 5-Propylpyrimidine-2-thiol, have become an increasingly important core structure in many drug molecules over the past 60 years . They have had a major impact in drug discovery therapeutics .
Anti-Infectives
Pyrimidines have been used in the development of anti-infective drugs . These drugs are used to treat infections, typically by inhibiting the spread of an infectious agent or by killing the infectious agent outright .
Anticancer
Pyrimidines are also used in the development of anticancer drugs . These drugs work by killing or slowing the growth of cancer cells .
Immunology and Immuno-Oncology
Pyrimidines have applications in the fields of immunology and immuno-oncology . They are used in the development of drugs that stimulate the immune system to attack cancer cells .
Neurological Disorders
Pyrimidines are used in the treatment of neurological disorders . They are used in the development of drugs that affect the nervous system .
Chronic Pain
Pyrimidines have been used in the development of drugs for the treatment of chronic pain . These drugs work by changing the way the body senses pain .
Diabetes Mellitus
Pyrimidines have been used in the development of drugs for the treatment of diabetes mellitus . These drugs work by regulating the amount of glucose in the body .
Propriétés
IUPAC Name |
5-propyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-2-3-6-4-8-7(10)9-5-6/h4-5H,2-3H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFGTZRDMRKBBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CNC(=S)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493774 | |
| Record name | 5-Propylpyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propylpyrimidine-2-thiol | |
CAS RN |
52767-84-7 | |
| Record name | 5-Propylpyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B1601162.png)
![([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane)](/img/structure/B1601164.png)
